N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a chemical compound with potential applications in various fields of scientific research. Its structure consists of a pyrrolidine ring substituted with a bromopyrimidine moiety and an acetamide group. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidin-2-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The reaction mixture is heated to 80°C under nitrogen and stirred overnight. After cooling, the mixture is concentrated, and the product is extracted with ethyl acetate and purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while hydrolysis would produce the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring and acetamide group may also contribute to the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one: Similar structure but lacks the acetamide group.
1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one: Contains a pyrazine ring instead of a pyrimidine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring and a hydroxyl group instead of a pyrrolidine ring and acetamide group.
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN4O |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C11H15BrN4O/c1-8(17)15(2)10-3-4-16(7-10)11-13-5-9(12)6-14-11/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
IPFLSFWDYJETDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.